molecular formula C27H32N2O7 B264432 N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine

Katalognummer B264432
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: YAZPBEBSTNSXGF-ZLOXQWCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine, also known as DA-9801, is a synthetic compound that has been developed for the treatment of diabetic neuropathy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

The exact mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is not fully understood. However, it is believed that the compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inflammation, and nerve growth factor signaling. N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to reduce oxidative stress and inflammation in animal models of diabetic neuropathy, which may contribute to its neuroprotective effects. Additionally, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to increase nerve growth factor levels, which may promote nerve regeneration and repair.
Biochemical and Physiological Effects
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to have several biochemical and physiological effects in animal models of diabetic neuropathy. These effects include the improvement of nerve conduction velocity, the reduction of oxidative stress and inflammation, and the promotion of nerve regeneration and repair. Additionally, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to reduce neuropathic pain and improve sensory function in animal models of diabetic neuropathy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine in lab experiments is its specificity for diabetic neuropathy. This compound has been developed specifically for the treatment of this condition and has shown promising results in preclinical studies. Additionally, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to have a good safety profile in animal studies, which is an important consideration for the development of any new therapeutic agent.
One of the limitations of using N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing regimen and the potential for drug interactions. Additionally, the mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is not fully understood, which makes it difficult to design targeted experiments to investigate its effects.

Zukünftige Richtungen

There are several future directions for the development and evaluation of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine. One area of focus is the optimization of the dosing regimen and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine and to identify potential drug targets for the treatment of diabetic neuropathy. Finally, the development of new formulations and delivery methods for N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine may improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is a promising compound for the treatment of diabetic neuropathy. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine as a therapeutic agent for diabetic neuropathy.

Synthesemethoden

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is synthesized through a multi-step process that involves the reaction of various intermediates. The synthesis method involves the use of reagents such as 4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid, isoleucine, and N-hydroxysuccinimide. The final product is obtained through purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been extensively studied for its potential therapeutic effects on diabetic neuropathy. Diabetic neuropathy is a common complication of diabetes that affects the nerves in the body, leading to symptoms such as numbness, tingling, and pain. Several preclinical studies have shown that N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine can improve nerve function and reduce neuropathic pain in animal models of diabetic neuropathy. These studies have provided a strong foundation for further clinical evaluation of this compound.

Eigenschaften

Produktname

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine

Molekularformel

C27H32N2O7

Molekulargewicht

496.6 g/mol

IUPAC-Name

(2S,3R)-2-[[2-[[2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H32N2O7/c1-5-13(2)23(26(32)33)29-22(31)12-28-21(30)11-18-14(3)17-10-19-16-8-6-7-9-20(16)35-25(19)15(4)24(17)36-27(18)34/h10,13,23H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,31)(H,32,33)/t13-,23+/m1/s1

InChI-Schlüssel

YAZPBEBSTNSXGF-ZLOXQWCVSA-N

Isomerische SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C

SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C4=C(O3)CCCC4)C)OC1=O)C

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.